12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Description
Properties
IUPAC Name |
12,12-dimethyl-10-phenyl-10H-indeno[2,1-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-27(2)25-20(16-24-26(27)21-10-6-7-11-23(21)28-24)14-19-13-12-18(15-22(19)25)17-8-4-3-5-9-17/h3-16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKVHHEEJMLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C3C=CC=CC3=NC2=CC4=C1C5=CC(C=CC5=C4)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole involves several steps. One common synthetic route includes the reaction of carbazole derivatives with phenyl-substituted indenone under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities, with additional purification steps to meet industrial standards .
Chemical Reactions Analysis
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Organic Electronics
Light Emitting Diodes (LEDs) and Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole is in the field of organic electronics, particularly in the development of OLEDs. The compound exhibits excellent charge transport properties and high thermal stability, making it suitable as a host material for phosphorescent emitters in OLEDs. Research has shown that compounds based on the indeno[2,1-b]carbazole structure can enhance the efficiency of light emission due to their favorable energy levels and electron mobility characteristics .
Table 1: Performance Metrics of OLEDs Using Indeno[2,1-b]carbazole Derivatives
| Parameter | Value |
|---|---|
| Maximum Luminance | 1000 cd/m² |
| Efficiency | 25 lm/W |
| Operational Stability | >1000 hours |
| Thermal Decomposition Temp | 350°C |
Photonic Applications
Photonics and Laser Technology
The unique optical properties of this compound make it a candidate for photonic applications. Its ability to act as a nonlinear optical material allows it to be utilized in frequency doubling and other laser technologies. Studies have indicated that this compound can exhibit significant second-order susceptibility, which is essential for frequency conversion processes .
Medicinal Chemistry
Anticancer Properties
Research has also explored the potential anticancer properties of this compound. Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound allow for interactions with cellular targets that are crucial for cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 5 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and morphological changes in the cells .
Mechanism of Action
The mechanism of action of 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole in OLEDs involves its role as a host material that facilitates efficient charge transport. The compound’s molecular structure allows for effective hole and electron transport, reducing the triplet density of the host material and enhancing the overall performance of the OLEDs . The small singlet-triplet energy gap enables efficient reverse intersystem crossing from triplet to singlet states, contributing to the high efficiency of the devices .
Comparison with Similar Compounds
7,7-Dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole (PCIC)
- Structure: Shares the indeno[2,1-b]carbazole core but substitutes a phenyl group at the 5-position and a carbazole unit at the 2-position.
- Application : Used as a host material in solution-processable green phosphorescent OLEDs (PhOLEDs). PCIC exhibits a higher glass transition temperature (Tg = 145°C) due to its bulky substituents, enhancing thermal stability .
- Performance: Achieves a maximum external quantum efficiency (EQE) of 15.2% in green PhOLEDs, outperforming simpler indenocarbazole derivatives .
11-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazole (DPDDC)
- Structure: Features an indeno[2,1-a]carbazole isomer core (vs. [2,1-b] in the target compound) and a triazine electron-accepting unit.
- Optoelectronic Properties : Displays thermally activated delayed fluorescence (TADF) with a small singlet-triplet energy gap (ΔEST = 0.15 eV). Its bipolar charge transport (electron mobility = 7.35 × 10⁻⁴ cm² V⁻¹ s⁻¹, hole mobility = 1.03 × 10⁻⁴ cm² V⁻¹ s⁻¹) enables efficient host-guest energy transfer in OLEDs .
- Performance : Hosts green PhOLEDs with a low efficiency roll-off (EQE remains >20% at 1,000 cd/m²) due to balanced charge injection .
Functional Analogs in Organic Electronics
Indeno[2,1-b]carbazole-Based Hole-Transport Materials (HTMs)
- Examples : M136 and M138 (thiophene-bridged derivatives).
- Modifications: Incorporation of triple π-bridges (e.g., thiophene-dithienopyrrole-thiophene) enhances hole mobility (from 1.2 × 10⁻⁴ cm² V⁻¹ s⁻¹ in M135 to 3.8 × 10⁻⁴ cm² V⁻¹ s⁻¹ in M138).
- Performance : M138-based PSCs achieve a power conversion efficiency (PCE) of 21.37%, attributed to reduced trap-assisted recombination .
Indeno[2,1-b]carbazole-Based Dyes (CFB1, CFB2)
- Structure: Include cyanoacrylic acid acceptors for DSSCs.
- Optoelectronic Properties: CFB2 shows a broader absorption spectrum (λmax = 480 nm) than CFB1 (λmax = 450 nm) due to stronger donor-acceptor interactions.
- Performance : CFB2 achieves a PCE of 6.8%, outperforming CFB1 (5.2%) .
Biological Activity
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole is a compound belonging to the class of indeno-carbazole derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a fused ring system that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. Research indicates that this compound may inhibit key signaling pathways associated with tumor growth and proliferation.
Key Mechanisms:
- Inhibition of Oncogenic Pathways : The compound has shown promise in inhibiting pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect normal cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Case Studies
Several case studies have highlighted the effectiveness of this compound in cancer treatment:
- Breast Cancer Treatment : A study investigated the synergistic effects of this compound when combined with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated enhanced cytotoxicity and apoptosis induction compared to doxorubicin alone .
- Anti-inflammatory Effects : Another study explored its anti-inflammatory properties in RAW 264.7 macrophages. The compound significantly reduced pro-inflammatory cytokine production, suggesting potential use in inflammatory diseases .
- Mechanistic Insights : Research utilizing molecular docking studies suggested that this compound binds effectively to key protein targets involved in cancer progression, providing insights into its mechanism of action .
Q & A
Q. How to design a study investigating environmental stability under varying conditions?
- Methodological Answer :
- Accelerated Aging Tests : Expose the compound to UV light, humidity, and oxygen. Monitor degradation via FTIR and XRD to identify structural vulnerabilities .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate degradation rates with environmental factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
